molecular formula C8H10N2O2 B2687784 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide CAS No. 338753-32-5

4-acetyl-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2687784
CAS No.: 338753-32-5
M. Wt: 166.18
InChI Key: PKDUHHJRPDPQEI-UHFFFAOYSA-N
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Description

4-acetyl-1-methyl-1H-pyrrole-2-carboxamide is an organic compound with the molecular formula C8H10N2O2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide typically involves the acylation of 1-methyl-1H-pyrrole-2-carboxamide. One common method is the reaction of 1-methyl-1H-pyrrole-2-carboxamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply to its industrial production .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-1-methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-acetyl-1-methyl-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-1-methyl-1H-pyrrole-2-carboxamide is unique due to the presence of both the acetyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-acetyl-1-methylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5(11)6-3-7(8(9)12)10(2)4-6/h3-4H,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDUHHJRPDPQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=C1)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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